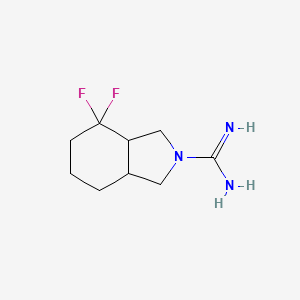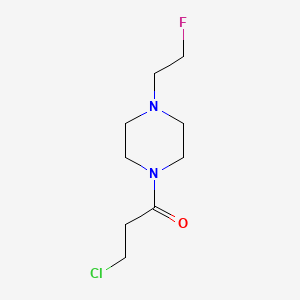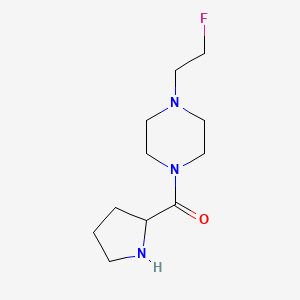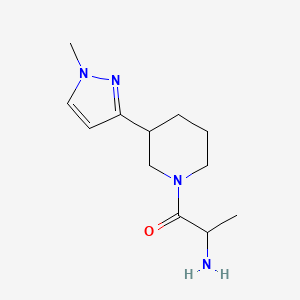![molecular formula C8H11N5O2 B1478878 5-(2-アジドエチル)テトラヒドロピロロ[3,4-c]ピロール-1,3(2H,3aH)-ジオン CAS No. 1865275-53-1](/img/structure/B1478878.png)
5-(2-アジドエチル)テトラヒドロピロロ[3,4-c]ピロール-1,3(2H,3aH)-ジオン
説明
The compound “5-(2-azidoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. Pyrroles are important in the field of organic chemistry as they are part of many larger, bioactive molecules .
Chemical Reactions Analysis
Pyrroles can undergo a variety of chemical reactions, including N-substitution, metal-catalyzed conversion of primary diols and amines to pyrroles, and reactions with electrophilic olefins .科学的研究の応用
殺虫効果
ピロール誘導体は、殺虫活性を示すことが発見されており、穀物保護剤として効果的です . これらの誘導体は、貯蔵製品に寄生する重要な4種の昆虫、すなわちコクゾウムシ、コクヌストモドキ、ヒラタキクイムシ、コナガに対してその効果が評価されています .
三環式テトラヒドロピロロ[3,4-c]ピロール-1,3-ジオンの合成
ピロール誘導体は、5員環、6員環、または7員環のヘテロ環とC(4)–N(5)結合で縮合した三環式テトラヒドロピロロ[3,4-c]ピロール-1,3-ジオンの合成に使用されます . これは、様々なアゾメチンイリドとマレイミドの(3+2)環状付加反応に基づいています .
非神経毒性殺虫剤
5-(トリフルオロメチル)ピロール-3-カルボニトリル(クロルフェナピル)などのピロール誘導体は、ミトコンドリアの酸化的リン酸化を引き起こし、アデノシン三リン酸(ATP)の合成を阻害する非神経毒性殺虫剤です .
作用機序
Target of Action
The primary target of 5-(2-azidoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is the electron acceptor units in covalent organic frameworks (COFs) . These COFs are used in photocatalysis, a process that harnesses light to drive chemical reactions .
Mode of Action
The compound interacts with its targets by introducing the thiophene functional group into the electron acceptor units of the COFs . This interaction extends the spectral absorption capacity of the COFs and endows them with two-photon and three-photon absorption effects .
Biochemical Pathways
The affected pathway is the photocatalytic reaction pathway. The introduction of the thiophene functional group enhances the light absorption performance of the COFs, thereby increasing the utilization rate of sunlight in photocatalytic reactions .
Result of Action
The result of the compound’s action is an enhanced photocatalytic activity. Specifically, the COFs exhibit high photocatalytic conversion (99%) and selectivity (98%) in the selective coupling of benzylamine, a target reactant . They also show universality in the photocatalytic selective coupling of other imine derivatives with 100% conversion efficiency .
Action Environment
Environmental factors such as light intensity and wavelength can influence the compound’s action, efficacy, and stability. For instance, the COFs have a wide absorption range from 200 nm to 900 nm (ultraviolet-visible-near infrared light), which means they can efficiently utilize solar spectra .
生化学分析
Biochemical Properties
5-(2-azidoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can be diverse, including covalent bonding, hydrogen bonding, and van der Waals forces. For instance, it has been observed to interact with enzymes involved in redox reactions, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions .
Cellular Effects
The effects of 5-(2-azidoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, leading to changes in gene expression that promote cell proliferation or apoptosis depending on the cellular context . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux .
Molecular Mechanism
At the molecular level, 5-(2-azidoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 5-(2-azidoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .
特性
IUPAC Name |
5-(2-azidoethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c9-12-10-1-2-13-3-5-6(4-13)8(15)11-7(5)14/h5-6H,1-4H2,(H,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXMJMURANOHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CCN=[N+]=[N-])C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide](/img/structure/B1478804.png)


![3-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propanoic acid](/img/structure/B1478811.png)
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)aniline](/img/structure/B1478813.png)
![5-alanyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478815.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478816.png)

